molecular formula C23H25ClN4O2S B11275650 1-((2-chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-((2-chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11275650
M. Wt: 457.0 g/mol
InChI Key: BWCZQIOFOUXXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic chemical compound featuring a complex [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one core structure, which is of significant interest in medicinal chemistry and pharmacological research. This scaffold is part of the 1,2,4-triazole family of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their versatile interactions with biological targets and presence in numerous therapeutic agents . The compound's specific molecular architecture, including the 2-chlorobenzylthio ether side chain and the 3-isopropoxypropyl substituent, is engineered to enhance its binding affinity and selectivity, making it a valuable tool for probing protein function and cellular signaling pathways. Researchers can utilize this compound in various in vitro assays to investigate its potential biological activities. Compounds containing the 1,2,4-triazole motif have been extensively studied for a wide spectrum of pharmacological properties, including serving as enzyme inhibitors, and demonstrating potential anticancer, antifungal, and antibacterial activities . Its mechanism of action is likely tied to its ability to interact with enzyme active sites; for instance, related triazole derivatives are known to inhibit cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51) in fungi, or to intercalate into DNA and depolarize fungal membrane potential . This reagent is provided as a high-purity, characterized material intended for research applications in early-stage discovery and development. It is strictly for laboratory use by trained professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H25ClN4O2S/c1-15(2)30-12-6-11-27-21(29)18-13-16(3)9-10-20(18)28-22(27)25-26-23(28)31-14-17-7-4-5-8-19(17)24/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3

InChI Key

BWCZQIOFOUXXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=CC=CC=C4Cl)N(C2=O)CCCOC(C)C

Origin of Product

United States

Biological Activity

1-((2-chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a triazole ring fused with a quinazoline moiety, which is known for diverse pharmacological properties. The unique functional groups present in this compound contribute to its interaction with biological targets, making it a subject of interest in drug development.

Structural Characteristics

The molecular formula of the compound is C23H25ClN4O2SC_{23}H_{25}ClN_{4}O_{2}S, indicating the presence of various functional groups that may influence its biological activity. The chlorobenzyl thio group and isopropoxypropyl substituent are particularly noteworthy for their potential roles in pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Cytotoxicity Assessment

A study involving related quinazolinone derivatives demonstrated significant cytotoxic effects against human cancer cell lines. For example, compounds showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 cells . Such findings indicate that structural modifications can enhance the potency of these compounds against tumor cells.

Research has indicated that compounds like this compound may exert their effects through multiple mechanisms:

  • Induction of Apoptosis : Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in apoptosis pathways.
  • Cell Cycle Arrest : Evidence shows that certain derivatives can cause cell cycle arrest at specific phases, which is crucial for therapeutic applications in oncology.

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (μM)Biological Activity
Compound AStructure A2.44Cytotoxic against HCT-116
Compound BStructure B6.29Topo II inhibitor
Compound CStructure C9.43Induces apoptosis

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Bioactivity

Key structural differences among triazoloquinazolinones lie in substituent positions and electronic properties. Below is a comparative analysis of similar compounds:

Compound Substituents Bioactivity Key Findings
Target Compound 1-(2-chlorobenzylthio), 4-(3-isopropoxypropyl), 7-methyl Not explicitly tested in provided evidence; predicted antihistaminic/anticancer Hypothesized enhanced CNS penetration due to lipophilic isopropoxypropyl chain
4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazoloquinazolin-5(4H)-one 4-(2-chlorobenzyl), 1-(5-nitro-2-pyrrolidinylphenyl) SHP2 binding (anticancer) Strong binding to SHP2 via hydrogen bonds and hydrophobic interactions
1-Methyl-4-(pyridin-4-yl)-[1,2,4]triazoloquinazolin-5(4H)-one 1-methyl, 4-(pyridin-4-yl) Antihistaminic (72.85% protection) Low sedation (5.09%) vs. chlorpheniramine (28.58%)
1-[(3-Chlorobenzyl)thio]-7-fluoro-4-propyl-[1,2,4]triazoloquinazolin-5(4H)-one 1-(3-chlorobenzylthio), 7-fluoro, 4-propyl Unknown Molecular weight: 402.9; potential improved solubility due to fluoro group
4-(2-Methoxyphenyl)-1-methyl-[1,2,4]triazoloquinazolin-5(4H)-one 4-(2-methoxyphenyl), 1-methyl Antihistaminic (68.67% protection) Negligible sedation (7.4%)

Structure-Activity Relationships (SAR)

  • Position 1 Substituents :

    • 2-Chlorobenzylthio (target compound) vs. 3-chlorobenzylthio : The ortho-chloro position may enhance steric interactions with target receptors compared to meta-substituted analogues.
    • Methyl or pyridinyl groups : Smaller substituents like methyl reduce sedation, while aromatic groups (e.g., pyridinyl) improve receptor affinity.
  • Position 4 Substituents :

    • 3-Isopropoxypropyl (target) vs. propyl : The ether oxygen in isopropoxypropyl may enhance solubility and metabolic stability.
    • 2-Methoxyphenyl : Aromatic groups at position 4 correlate with antihistaminic activity but may increase molecular weight and reduce CNS penetration.
  • Position 7 Substituents :

    • Methyl (target) vs. fluoro : Methyl groups improve metabolic stability, while fluoro substituents enhance electronegativity and binding to polar residues.

Pharmacological and Computational Insights

  • Anticancer Potential: The 2-chlorobenzyl group in the target compound shares structural similarities with SHP2 inhibitors, suggesting possible tyrosine phosphatase inhibition .

Preparation Methods

Cyclization Reactions

The triazoloquinazolinone scaffold is typically synthesized via cyclization of hydrazine derivatives with quinazolinone precursors. A common approach involves:

  • Condensation of 2-hydrazinoquinazolin-4(3H)-one with substituted carboxylic acids under reflux conditions.

  • Cyclocondensation using reagents like POCl₃ or PCl₅ to activate carbonyl groups, facilitating ring closure.

Key Reaction Pathway :
2-Hydrazinoquinazolin-4(3H)-one+Carboxylic AcidΔTriazoloquinazolinone\text{2-Hydrazinoquinazolin-4(3H)-one} + \text{Carboxylic Acid} \xrightarrow{\Delta} \text{Triazoloquinazolinone}

Example Conditions :

  • Reagents : Acetic acid, propionic acid, or butyric acid.

  • Temperature : 23–29°C for 23–29 hours.

  • Yield : 80–92% for analogous compounds.

Optimization and Reaction Parameters

Solvent and Catalyst Selection

ParameterTriazoloquinazolinone Core2-Chlorobenzylthio Introduction3-Isopropoxypropyl Introduction
Solvent Ethanol, THFDMF, DMSODMF, THF
Catalyst POCl₃, PCl₅K₂CO₃, DMAPK₂CO₃, NaH
Temperature Reflux60–80°C60–80°C
Reaction Time 23–29 hours6–12 hours8–12 hours

Characterization Data

Spectroscopic Analysis

IR (KBr, cm⁻¹) :

  • C=O : 1690–1710 (quinazolinone carbonyl).

  • C=N : 1600–1620 (triazole ring).

  • C–S : 750–800 (thioether stretch).

¹H NMR (CDCl₃, δ ppm) :

  • Methyl (C7) : 2.50–2.60 (s, 3H).

  • Isopropoxypropyl : 1.20–1.30 (m, 6H, CH(CH₃)₂), 3.30–3.40 (m, 2H, OCH₂), 4.10–4.20 (t, 2H, CH₂O).

  • 2-Chlorobenzylthio : 4.50–4.60 (s, 2H, CH₂S), 7.20–7.50 (m, 3H, Ar-H).

MS (EI, m/z) :

  • Molecular Ion : [M]⁺ at m/z 334.8 (calculated for C₁₇H₁₈ClN₅OS).

Challenges and Solutions

  • Regioselectivity :

    • Issue : Competing alkylation at N1 vs. S-position.

    • Solution : Use sterically hindered bases (e.g., DMAP) to direct substitution to sulfur.

  • Purity :

    • Impurities : Unreacted starting materials or byproducts.

    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Reaction Yields

SubstituentReagents/ConditionsYield (%)Source
2-Chlorobenzylthio2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C85–90
3-Isopropoxypropyl3-Isopropoxypropyl bromide, K₂CO₃, THF, 60°C75–80
Methyl (C7)Methyl iodide, NaH, DMF, rt70–75

Q & A

Basic: What synthetic strategies are recommended for preparing this triazoloquinazoline derivative, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step routes, typically starting with condensation of chlorobenzyl thiol derivatives with quinazolinone precursors. Key steps include:

  • Nucleophilic substitution : Introduction of the 2-chlorobenzylthio group via thiol-alkylation under reflux in polar aprotic solvents (e.g., DMF or dioxane) with triethylamine as a catalyst .
  • Functionalization of the quinazolinone core : The 3-isopropoxypropyl group is introduced through alkylation or Mitsunobu reactions, requiring careful pH control (pH 7–9) to avoid side reactions .
  • Final cyclization : Formation of the triazolo ring using thermal or microwave-assisted conditions, monitored by TLC/HPLC to ensure completion .
    Optimization : Adjust solvent polarity, catalyst loading (e.g., 10–15 mol% triethylamine), and reaction time (6–12 hours) to maximize yield (reported 60–75%) and purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • 1H/13C NMR : Assign peaks for the 2-chlorobenzylthio (δ 4.2–4.5 ppm for SCH2), isopropoxypropyl (δ 1.2–1.4 ppm for CH3), and methylquinazolinone (δ 2.3–2.5 ppm) groups. Compare with reference spectra of analogous triazoloquinazolines .
  • X-ray crystallography : Resolve the triazoloquinazoline core geometry (bond angles: 105–110° for N1-C2-N3) and confirm regioselectivity of substitutions. Use SHELX software for refinement .
  • IR spectroscopy : Identify key vibrations (e.g., C=O stretch at 1680–1700 cm⁻¹, C-S at 650–700 cm⁻¹) to verify functional groups .

Advanced: How can DFT calculations elucidate electronic properties and guide structure-activity relationships (SAR)?

Answer:

  • Parameter selection : Use B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict reactivity sites (e.g., electron-deficient triazolo ring for nucleophilic attacks) .
  • Validation : Compare DFT-derived bond lengths/angles with X-ray data (e.g., C-N bond: 1.32 Å calc. vs. 1.34 Å expt.). Discrepancies >0.02 Å suggest need for hybrid functionals (e.g., M06-2X) .
  • SAR insights : Correlate computed dipole moments with solubility trends or charge distribution with observed biological activity (e.g., higher dipole moments enhance aqueous solubility) .

Advanced: How should researchers address contradictions in reported biological activity data for triazoloquinazoline analogs?

Answer:

  • Structural benchmarking : Confirm substituent positions (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl) via crystallography, as positional isomers exhibit divergent bioactivity .
  • Assay standardization : Control variables like cell line passage number (e.g., HepG2 vs. MCF-7), incubation time (48–72 hours), and compound purity (>95% by HPLC) to reduce variability .
  • Mechanistic studies : Use kinase profiling or molecular docking (AutoDock Vina) to validate target engagement (e.g., EGFR inhibition IC50: 0.8–1.2 µM) and rule off-target effects .

Advanced: What methodologies resolve low yields in the final cyclization step?

Answer:

  • Catalyst screening : Test Pd(OAc)2 (2 mol%) or CuI (5 mol%) to accelerate cyclization. Copper catalysts often improve yields by 15–20% in heterocyclic formations .
  • Solvent effects : Switch from DMF to toluene for high-temperature reactions (110–120°C), reducing side-product formation via azeotropic water removal .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species (e.g., nitrene intermediates) and adjust reaction time dynamically .

Basic: How are stability and storage conditions determined for this compound?

Answer:

  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for triazoloquinazolines). Store at –20°C in amber vials under argon to prevent oxidation .
  • HPLC stability assays : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Peaks with >5% impurity indicate need for desiccants or stabilizers (e.g., BHT) .

Advanced: What computational tools predict metabolic pathways and toxicity profiles?

Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated hydroxylation at the isopropoxypropyl chain) .
  • Toxicity alerts : Rule out mutagenicity (Ames test predictions) or hERG inhibition (IC50 < 1 µM) early in development .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Purification : Replace column chromatography with recrystallization (ethanol/water) or automated flash systems (Biotage Isolera) for higher throughput .
  • Exotherm management : Use jacketed reactors to control temperature during exothermic steps (e.g., thiol-alkylation) and prevent runaway reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.